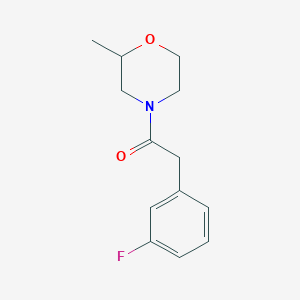![molecular formula C18H25NO2 B7492262 Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cathinones. The compound is also commonly referred to as methoxetamine or MXE. It was first synthesized in 2010 and gained popularity as a recreational drug. However, the compound has also found applications in scientific research due to its unique properties.
Mecanismo De Acción
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the flow of calcium ions. This results in reduced excitatory neurotransmission, which has been linked to various neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to cause sedation, analgesia, and dissociation. It has also been shown to have anti-inflammatory and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also highly potent, which means that small amounts can be used to achieve the desired effect. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for the NMDA receptor.
Direcciones Futuras
There are several future directions for research on Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective NMDA receptor antagonists that do not have the potential for abuse. Finally, there is a need for further studies to determine the long-term effects of the compound on the brain and other organs.
In conclusion, Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that has found applications in scientific research due to its unique properties. The compound acts as an NMDA receptor antagonist and has been used to study the role of the receptor in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has limitations, including its potential for abuse and lack of selectivity for the NMDA receptor. There are several future directions for research on the compound, including its potential as a treatment for neurological disorders and the development of more selective NMDA receptor antagonists.
Métodos De Síntesis
The synthesis of Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of cyclohexanone with 3-methoxyphenyl magnesium bromide to form cyclohexyl-3-methoxyphenyl ketone. This intermediate compound is then reacted with ammonium acetate and cyclohexylamine to form the final product.
Aplicaciones Científicas De Investigación
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property has made it useful in studying the role of the NMDA receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-16-10-5-9-15(13-16)17-11-6-12-19(17)18(20)14-7-3-2-4-8-14/h5,9-10,13-14,17H,2-4,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODPDMTEFRGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

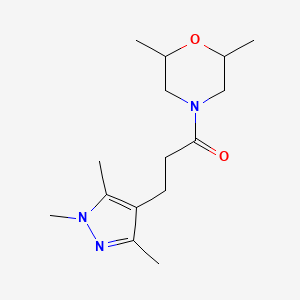
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
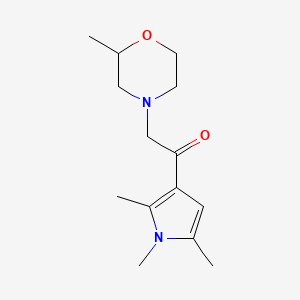
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
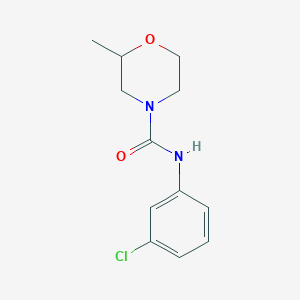
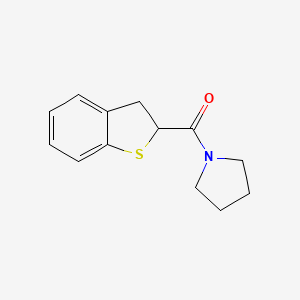

![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
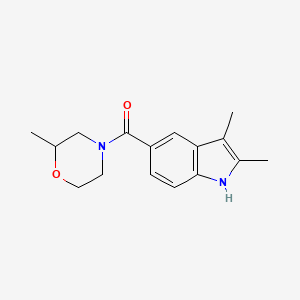
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

